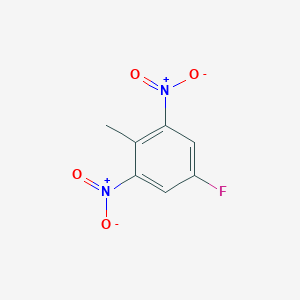

5-Fluoro-2-methyl-1,3-dinitrobenzene

説明

Structure

3D Structure

特性

IUPAC Name |

5-fluoro-2-methyl-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIDVOGSKCTART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594111 | |

| Record name | 5-Fluoro-2-methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102735-88-6 | |

| Record name | 5-Fluoro-2-methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Design for 5 Fluoro 2 Methyl 1,3 Dinitrobenzene and Analogues

Established Synthetic Pathways for Dinitrobenzene Derivatives

Regioselective Nitration of Fluorinated Aromatic Precursors

A primary and logical route to 5-fluoro-2-methyl-1,3-dinitrobenzene involves the dinitration of a fluorinated toluene (B28343) precursor, namely 3-fluorotoluene. The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of the electrophilic nitration reaction. The methyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. In 3-fluorotoluene, the positions ortho and para to the methyl group are C2, C4, and C6. The positions ortho and para to the fluorine are C2, C4, and C5. The combined directing effects guide the incoming nitro groups.

The initial nitration of 3-fluorotoluene tends to yield a mixture of isomers. However, studies have shown that by employing solid acid catalysts, a degree of regioselectivity can be achieved. For instance, the nitration of 3-fluorotoluene at 60°C using 70% nitric acid in the presence of a solid acid catalyst like H-beta can result in over 79% conversion, with selectivity favoring the formation of 3-fluoro-6-nitrotoluene (67%) and 3-fluoro-4-nitrotoluene (30%). rsc.orgresearchgate.net Further nitration of these mononitrated intermediates would then be required to introduce the second nitro group. The strong electron-withdrawing nature of the first nitro group deactivates the ring, making the second nitration step more challenging and requiring harsher conditions.

The table below summarizes the results of the nitration of various fluorotoluene isomers using a solid acid catalyst, illustrating the regioselectivity achieved.

| Precursor | Catalyst | Temperature (°C) | Conversion (%) | Major Product(s) | Selectivity (%) |

| 2-Fluorotoluene | H-beta | 90 | 55 | 2-Fluoro-5-nitrotoluene | 90 |

| 3-Fluorotoluene | H-beta | 60 | >79 | 3-Fluoro-6-nitrotoluene | 67 |

| 3-Fluoro-4-nitrotoluene | 30 | ||||

| 4-Fluorotoluene | H-beta | - | 53 | 4-Fluoro-α-nitrotoluene | 59 |

Data compiled from studies on fluorotoluene nitration over solid acid catalysts. rsc.orgresearchgate.net

Introduction of Fluorine Substituents onto Dinitrotoluene Skeletons

An alternative strategy involves the introduction of the fluorine atom onto a pre-existing dinitrotoluene scaffold. This is typically achieved through nucleophilic aromatic substitution (SNAr), where a leaving group on the aromatic ring is displaced by a fluoride (B91410) ion. For this reaction to be effective, the aromatic ring must be activated by strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group.

In the context of synthesizing this compound, a potential precursor could be a dinitrotoluene derivative with a suitable leaving group (e.g., chlorine, bromine, or even a nitro group) at the 5-position. The two nitro groups at positions 1 and 3 would strongly activate the ring towards nucleophilic attack at the intervening carbon atom. The reaction of such a precursor with a fluoride source, like potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF), could yield the desired product. This process, where a nitro group is displaced by fluoride, is known as fluorodenitration. beilstein-journals.orggoogle.com The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group, with fluorine itself often being a surprisingly effective leaving group in these activated systems due to its high electronegativity which enhances the electrophilicity of the carbon it is attached to. masterorganicchemistry.comstackexchange.com

Selective Functional Group Transformations on Nitroaromatic Cores

The manipulation of functional groups on a pre-formed nitroaromatic core provides another synthetic avenue. A notable example is the selective reduction of one nitro group in a polynitroaromatic compound. This transformation is particularly useful for creating amino-nitroaromatic building blocks, which can then be further functionalized.

The Zinin reduction, which traditionally uses sodium sulfide (B99878) or ammonium (B1175870) sulfide, is a classic method for the selective reduction of one nitro group in a dinitro or trinitro aromatic compound. stackexchange.comechemi.com The regioselectivity of this reduction is influenced by steric and electronic factors. Generally, the least sterically hindered nitro group is preferentially reduced. stackexchange.com For instance, in 2,4-dinitrotoluene (B133949), the nitro group at the 4-position is typically reduced.

While not a direct route to this compound, this methodology is crucial for the synthesis of analogues. For example, if one were to start with 2,4,6-trinitrotoluene (TNT), selective reduction of one nitro group could be followed by diazotization of the resulting amino group and a subsequent Schiemann reaction to introduce a fluorine atom. The remaining nitro groups could then be manipulated as needed.

Emerging Synthetic Approaches and Methodological Advancements

Continuous-Flow Synthesis Techniques for Nitroaromatics

The synthesis of nitroaromatic compounds, which often involves highly exothermic reactions and the use of hazardous reagents, is well-suited for the application of continuous-flow microreactor technology. rsc.orgthieme-connect.de Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. The high surface-area-to-volume ratio in microreactors allows for precise temperature control, mitigating the risks associated with exothermic nitration reactions. Furthermore, the small reaction volumes at any given time minimize the potential hazards.

The nitration of o-nitrotoluene to produce 2,4-dinitrotoluene and 2,6-dinitrotoluene has been studied in a homogeneously continuous microflow system. rsc.org This approach allows for the accurate determination of kinetic parameters, leading to a better understanding and control of the reaction. rsc.org Such systems could be adapted for the dinitration of 3-fluorotoluene, allowing for precise control over reaction conditions to potentially enhance the regioselectivity towards the desired this compound isomer. The ability to rapidly screen reaction parameters such as temperature, residence time, and reagent concentration makes flow chemistry a powerful tool for optimizing complex nitration reactions.

Green Chemistry Principles in Dinitrobenzene Synthesis

The traditional use of mixed nitric and sulfuric acids for nitration reactions poses significant environmental and safety concerns due to the corrosive nature of the reagents and the generation of large amounts of acidic waste. In line with the principles of green chemistry, there is a growing interest in developing more sustainable synthetic methods.

A key development in this area is the use of solid acid catalysts as replacements for sulfuric acid in nitration reactions. rsc.orgresearchgate.net Catalysts such as zeolites (e.g., H-beta) and supported metal oxides (e.g., MoO3/SiO2) have been shown to effectively catalyze the nitration of fluorotoluenes using only nitric acid. rsc.orgresearchgate.net This approach offers several advantages:

Reduced Waste: It eliminates the need for a stoichiometric amount of sulfuric acid, thereby reducing the generation of acidic waste.

Catalyst Reusability: Solid catalysts can often be recovered and reused, further enhancing the sustainability of the process.

Enhanced Selectivity: In some cases, the use of solid acid catalysts can lead to improved regioselectivity compared to conventional methods. rsc.orgresearchgate.net

Simpler Work-up: The work-up procedure is often simplified as the catalyst can be easily removed by filtration.

The application of these green chemistry principles to the synthesis of this compound and its analogues holds the promise of developing more environmentally friendly and economically viable manufacturing processes.

Catalytic Strategies for Precise Chemical Transformations

The synthesis of this compound and its analogues is increasingly benefiting from the development of catalytic strategies that offer greater precision, efficiency, and improved environmental profiles compared to traditional methods. These approaches primarily focus on the regioselective introduction of nitro groups onto a fluorotoluene backbone, a critical step in the synthesis of the target compound. The use of solid acid catalysts, particularly zeolites, has been a significant area of investigation, demonstrating the potential for clean and highly selective nitration reactions.

Research into the catalytic nitration of fluorotoluenes has provided a foundational understanding for the synthesis of dinitro-derivatives. For instance, the mononitration of 2-fluorotoluene has been extensively studied using a variety of solid acid catalysts. These catalysts have shown the ability to regioselectively nitrate 2-fluorotoluene to produce 2-fluoro-5-nitrotoluene, a key intermediate for this compound.

In a notable study, the liquid-phase nitration of 2-fluorotoluene was carried out under mild conditions using 70% nitric acid as the nitrating agent in the presence of different solid acid catalysts. researchgate.net The results highlighted the effectiveness of catalysts such as Fe/Mo/SiO₂, MoO₃/SiO₂, and H-beta in achieving high conversion and selectivity. researchgate.net For example, the nitration of 2-fluorotoluene at 90°C resulted in a 55% conversion with a remarkable 90% selectivity for 2-fluoro-5-nitrotoluene. researchgate.net The higher acidity of these catalysts was attributed to their enhanced performance. researchgate.net

| Catalyst | Reaction Temperature (°C) | Conversion (%) | Selectivity for 2-fluoro-5-nitrotoluene (%) |

|---|---|---|---|

| Fe/Mo/SiO₂ | 90 | 55.2 | 88.9 |

| MoO₃/SiO₂ | 90 | 54.9 | 84.7 |

| H-beta | 90 | 35.6 | 95.6 |

Further advancements have been made in the dinitration of aromatic compounds using catalytic systems, which can be extrapolated to the synthesis of this compound from 2-fluoro-5-nitrotoluene. The highly regioselective dinitration of toluene to 2,4-dinitrotoluene has been successfully achieved using zeolite Hβ in combination with nitric acid and propanoic anhydride. cardiff.ac.uk This system yielded 2,4-dinitrotoluene in 98% yield with a very high selectivity over the 2,6-isomer. cardiff.ac.uk This demonstrates the potential of zeolite catalysts to control the position of the second nitro group introduction.

Similarly, the nitration of nitrotoluene isomers over zeolite catalysts has been shown to be highly regioselective. For example, the nitration of 2-nitrotoluene using nitric acid, acetic anhydride, and Hβ zeolite produced 2,4-dinitrotoluene in 97% yield with only 3% of the 2,6-dinitrotoluene isomer. researchgate.netconsensus.app When 4-nitrotoluene was subjected to similar conditions, it yielded 2,4-dinitrotoluene in 89% yield. researchgate.netconsensus.app The use of a more reactive anhydride, chloroacetic anhydride, with 4-nitrotoluene resulted in a quantitative yield of over 99% for 2,4-dinitrotoluene. researchgate.netconsensus.app

| Substrate | Acid Anhydride | Catalyst | Yield of 2,4-dinitrotoluene (%) |

|---|---|---|---|

| 2-Nitrotoluene | Acetic Anhydride | Hβ Zeolite | 97 |

| 4-Nitrotoluene | Acetic Anhydride | Hβ Zeolite | 89 |

| 4-Nitrotoluene | Chloroacetic Anhydride | Hβ Zeolite | >99 |

These findings strongly suggest that a similar catalytic approach could be effectively applied to the nitration of 2-fluoro-5-nitrotoluene to selectively produce this compound. The directing effects of the fluorine, methyl, and nitro substituents on the aromatic ring, combined with the shape-selectivity of the zeolite catalyst, would be expected to favor the introduction of the second nitro group at the 3-position. The use of such catalytic systems offers a promising pathway for the precise and efficient synthesis of this compound, minimizing the formation of unwanted isomers and reducing the environmental impact associated with traditional nitration methods.

Reaction Mechanisms and Reactivity Profiles of 5 Fluoro 2 Methyl 1,3 Dinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. pressbooks.pubbyjus.com The SNAr mechanism is a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. pressbooks.publibretexts.org The presence of strong electron-withdrawing groups, such as nitro groups, at positions ortho and para to the leaving group is crucial for stabilizing the negative charge of the intermediate through resonance, thereby facilitating the reaction. byjus.comlibretexts.org

In nucleophilic aromatic substitution reactions, the nature of the leaving group significantly influences the reaction rate. For SNAr reactions, the rate is often dependent on the electronegativity of the leaving group. wikipedia.org Generally, the mobility of leaving groups in SNAr reactions follows the order F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This increased rate of attack, which is often the rate-determining step, outweighs the fact that fluoride (B91410) is a poorer leaving group than other halides once the intermediate is formed.

In the context of dinitro-activated systems, the nitro group itself can, under certain conditions, act as a leaving group. However, in most SNAr reactions involving compounds like 5-fluoro-2-methyl-1,3-dinitrobenzene, the fluoride ion is the preferred leaving group. The strong electron-withdrawing nature of the two nitro groups significantly activates the ring towards nucleophilic attack at the position of the fluorine atom.

A comparative look at the reactivity of aryl halides shows that the presence of electron-withdrawing groups like nitro groups at ortho and para positions enhances the reactivity towards nucleophilic substitution. askfilo.com For instance, 1-fluoro-2,4-dinitrobenzene (B121222) is highly reactive in such substitutions. askfilo.com The reactivity generally increases with the electronegativity of the halogen, making fluoro-substituted compounds more reactive than their chloro-substituted counterparts. askfilo.com

The kinetics of SNAr reactions are profoundly influenced by the electronic effects of substituents on the aromatic ring. nih.govworktribe.com Electron-withdrawing groups (EWGs) increase the reaction rate, while electron-donating groups (EDGs) decrease it. nih.govmasterorganicchemistry.com This is because EWGs stabilize the negatively charged Meisenheimer complex formed during the reaction, lowering the activation energy of the rate-determining step. libretexts.orgmasterorganicchemistry.com

In this compound, the two nitro groups are powerful EWGs that strongly activate the ring for nucleophilic attack. The methyl group, being an EDG, has a deactivating effect. However, its effect is generally weaker than the strong activating effect of the two nitro groups. The position of these substituents is critical. Nitro groups at the ortho and para positions to the leaving group provide the most significant rate enhancement due to their ability to delocalize the negative charge of the intermediate through resonance. byjus.comlibretexts.org Substituents at the meta position have a much smaller effect as they can only exert an inductive effect. libretexts.org

Studies on related compounds, such as the reactions of substituted anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether, have quantified these electronic effects using Hammett plots, which correlate reaction rates with substituent constants. worktribe.com These studies confirm that electron-donating substituents on the nucleophile (aniline) increase the reaction rate, while electron-withdrawing substituents decrease it. nih.gov For instance, the reaction rate increases as the substituent on aniline (B41778) changes from an electron-withdrawing group to an electron-donating group. nih.gov

Table 1: Effect of Substituents on SNAr Reaction Rates

| Substituent on Nucleophile (Aniline) | Electronic Effect | Relative Reaction Rate |

|---|---|---|

| -OH | Electron-Donating | Fastest |

| -OCH₃ | Electron-Donating | Fast |

| -CH₃ | Electron-Donating | Moderate |

| -H | Neutral | Reference |

| -F | Electron-Withdrawing | Slow |

| -Cl | Electron-Withdrawing | Slower |

| -I | Electron-Withdrawing | Slowest |

This table is illustrative and based on general principles of SNAr reactions. nih.gov

The intermediate in an SNAr reaction is a resonance-stabilized, negatively charged species known as a Meisenheimer complex or σ-complex. libretexts.orgresearchgate.net These complexes are formed by the addition of a nucleophile to the electron-deficient aromatic ring. libretexts.org In some cases, these intermediates can be sufficiently stable to be isolated and characterized. libretexts.orgmdpi.com

The stability of a Meisenheimer complex is highly dependent on the substituents present on the aromatic ring. Strong electron-withdrawing groups, particularly nitro groups, are essential for stabilizing the negative charge through delocalization. libretexts.org For this compound, the attack of a nucleophile at the carbon bearing the fluorine atom would lead to a Meisenheimer complex where the negative charge is delocalized onto the oxygen atoms of the two nitro groups.

The structure of these complexes has been confirmed by various spectroscopic methods, including NMR and UV-Vis spectroscopy. mdpi.com X-ray crystallography of stable Meisenheimer complexes has provided definitive proof of their structure, showing the sp³-hybridized carbon where the nucleophile has attached and the delocalization of the negative charge. mdpi.com Some spirocyclic Meisenheimer complexes are exceptionally stable and can be isolated as solids. mdpi.com

Reductive Transformation Pathways of Nitro Groups

The reduction of nitroaromatic compounds is a fundamental process in organic synthesis, often leading to the formation of amines which are valuable intermediates. jsynthchem.comjsynthchem.com The reduction of a nitro group is a multi-stage process that can yield various intermediates depending on the reaction conditions and the reducing agent used. orientjchem.org

The selective reduction of one nitro group in a polynitroaromatic compound is a challenging but important transformation. stackexchange.com The regioselectivity of the reduction is influenced by several factors, including steric hindrance and the electronic environment of the nitro groups. stackexchange.comstackexchange.com

In the case of dinitrotoluenes, the relative positions of the nitro groups and the methyl group determine which nitro group is preferentially reduced. For example, in 2,4-dinitrotoluene (B133949), the 4-nitro group is often selectively reduced under alkaline conditions, which is attributed to hyperconjugation making it slightly more negative. stackexchange.com Conversely, under acidic conditions, the 2-nitro group is preferentially reduced due to the inductive effect of the methyl group. stackexchange.com

Various reducing agents can be employed for the selective reduction of nitro groups. For instance, sodium sulfide (B99878) or polysulfides (Zinin reduction) are known to selectively reduce one nitro group in dinitro compounds. stackexchange.com The mechanism of the Zinin reduction is thought to involve the attack of a sulfur-containing nucleophile on the nitro group, leading to a series of intermediates that ultimately yield the amine. stackexchange.com While the exact mechanism is still a subject of study, it is believed that the rate-determining step is the initial attack on the nitro group. stackexchange.com

Table 2: Common Reagents for Selective Nitro Group Reduction

| Reagent | Conditions | Selectivity |

|---|---|---|

| Na₂S / (NH₄)₂S | Alkaline | Often selective for one nitro group stackexchange.com |

| SnCl₂ / HCl | Acidic | Can show different selectivity compared to alkaline conditions stackexchange.com |

| Catalytic Hydrogenation (e.g., Pd/C) with specific controls | Varies | Can be selective under controlled conditions |

The reduction of a nitro group to an amine proceeds through several intermediate stages. The generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (B1172632) (R-NHOH), and finally to the amine (R-NH₂). orientjchem.orgstackexchange.com

R-NO₂ → R-NO → R-NHOH → R-NH₂

The formation and accumulation of these intermediates depend on the reaction conditions and the reducing agent. For example, under certain conditions, such as using zinc metal in aqueous ammonium (B1175870) chloride, the reduction can be stopped at the hydroxylamine stage. wikipedia.org The formation of N-arylhydroxylamines can also be achieved through photoinduced reduction in the absence of a catalyst. organic-chemistry.org

The complete reduction to the amine is often achieved using stronger reducing systems like catalytic hydrogenation over metals such as palladium, platinum, or nickel, or with metal/acid combinations like tin or iron in hydrochloric acid. wikipedia.orgyoutube.com The mechanism of catalytic hydrogenation is complex and involves the adsorption of the nitro compound onto the catalyst surface. orientjchem.org

Intermolecular Interactions and Fluorine Effects on Reactivity

The introduction of a fluorine atom to the 2-methyl-1,3-dinitrobenzene framework significantly modifies the electronic properties and, consequently, the reactivity and intermolecular interactions of the molecule. The high electronegativity of fluorine, combined with the strong electron-withdrawing nature of the two nitro groups, creates a unique chemical environment that influences its behavior in chemical reactions and crystal packing.

Hydrogen Bonding Interactions with Dinitrobenzene Species

Studies on nitro-substituted benzenes have shown that the orientation of the nitro groups relative to the benzene (B151609) ring and the presence of other substituents have a dramatic effect on the molecule's properties and its intermolecular interactions. mdpi.com While the nitro group is generally considered a weak hydrogen bond acceptor, its participation in such bonds is observed, particularly when the molecular geometry is favorable. rsc.orgunl.edu The oxygen atoms of the nitro group can act as acceptors for hydrogen atoms from neighboring molecules, leading to the formation of C-H···O networks that stabilize the crystal lattice. rsc.orgresearchgate.net

Table 1: Potential Hydrogen Bonding Interactions in Dinitrobenzene Species

| Interaction Type | Donor Group | Acceptor Group/Atom | Typical Compounds |

| C-H···O | Aromatic C-H, Methyl C-H | Nitro Group (O) | Dinitrobenzene derivatives |

| C-H···F | Aromatic C-H, Methyl C-H | Fluorine (F) | Fluorinated nitroaromatics |

| N-H···O | Amine N-H | Nitro Group (O) | Amino-dinitrobenzene derivatives |

| N-H···F | Amine N-H | Fluorine (F) | Amino-fluoronitrobenzene derivatives |

This table is generated based on established principles of hydrogen bonding in related chemical structures.

Unique Fluorine-Induced Reactivity Modifications in Organic Transformations

The fluorine atom in this compound plays a pivotal role in defining its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com

The exceptional reactivity of fluorinated nitroaromatics is attributed to two key electronic effects of the fluorine atom:

Strong Inductive Effect: Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I effect). This effect strongly polarizes the C-F bond and deactivates the aromatic ring towards electrophilic attack but, crucially, it highly activates the ring for nucleophilic attack. stackexchange.com

Stabilization of the Intermediate: The high electronegativity of fluorine helps to stabilize the negative charge of the Meisenheimer complex formed during the SNAr reaction. This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate compared to other halogens. stackexchange.com

The two nitro groups on the ring further enhance this effect. Being powerful electron-withdrawing groups, they delocalize the negative charge of the Meisenheimer intermediate through resonance, making the aromatic ring highly susceptible to nucleophilic attack. In 1-fluoro-2,4-dinitrobenzene, a compound structurally similar to the title compound, SNAr reactions occur rapidly. nih.govresearchgate.net The fluorine atom is readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. nih.govbeilstein-journals.orgnih.gov It is established that fluorine is replaced more readily than other halogens in polyfluorinated benzene systems when reacting with nucleophiles. nist.gov

Table 2: Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution

| Leaving Group | Relative Rate of Substitution | Rationale |

| Fluorine (F) | Highest | Strong inductive effect stabilizes the Meisenheimer complex (rate-determining step). stackexchange.com |

| Chlorine (Cl) | Intermediate | Less electronegative than fluorine, providing less stabilization to the intermediate. |

| Bromine (Br) | Low | Weaker inductive effect compared to fluorine and chlorine. |

| Iodine (I) | Lowest | Least electronegative halogen, offering the least stabilization for the SNAr intermediate. |

This table illustrates the general trend of leaving group ability in SNAr reactions for activated aryl halides.

The combination of the fluorine atom and the two nitro groups in this compound thus renders the molecule highly reactive towards nucleophiles, making it a valuable intermediate in the synthesis of more complex substituted aromatic compounds.

Advanced Spectroscopic and Analytical Characterization in Research of Fluorinated Dinitrobenzenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 5-Fluoro-2-methyl-1,3-dinitrobenzene. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.

High-Resolution ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR Spectroscopic Analyses

High-resolution NMR spectroscopy of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei offers a complete picture of the molecular structure of this compound. Although specific experimental data for this compound is not extensively published, the expected chemical shifts and coupling constants can be predicted based on the analysis of analogous compounds such as nitrotoluenes and fluoronitrobenzenes.

¹H NMR: In the proton NMR spectrum, the aromatic protons are expected to appear in the downfield region, typically between 7.5 and 9.0 ppm, due to the strong electron-withdrawing effects of the two nitro groups. The methyl protons would resonate further upfield, likely in the range of 2.3 to 2.6 ppm. Spin-spin coupling between the aromatic protons and the fluorine atom would result in characteristic splitting patterns, providing crucial information about their relative positions on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbons attached to the nitro groups would be significantly deshielded, appearing at the lower end of the aromatic region (140-150 ppm). The carbon atom bonded to the fluorine would also exhibit a characteristic chemical shift, typically in the range of 150-165 ppm, with a large one-bond C-F coupling constant. The methyl carbon would be found in the aliphatic region, around 15-20 ppm.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single resonance would be expected. The chemical shift of this fluorine atom is sensitive to the electronic environment and would likely fall in the range of -100 to -120 ppm relative to a standard reference like CFCl₃. alfa-chemistry.com Coupling to the ortho and meta protons would provide further structural confirmation.

¹⁵N NMR: While less common, ¹⁵N NMR can directly probe the nitrogen atoms of the nitro groups. The chemical shifts of the nitro group nitrogens in dinitrobenzene derivatives typically appear in a range of -10 to +20 ppm relative to nitromethane.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | 2.3 - 2.6 | 15 - 20 |

| Aromatic CH | 7.5 - 9.0 | 120 - 140 |

| C-NO₂ | - | 140 - 150 |

| C-F | - | 150 - 165 |

| C-CH₃ | - | 130 - 140 |

Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Application of Advanced NMR Techniques for Conformational and Dynamic Insights

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the through-space proximity of atoms, which is crucial for determining the preferred conformation of the molecule. For instance, NOESY can reveal the spatial relationship between the methyl group protons and the adjacent aromatic protons, helping to define the rotational barrier around the aryl-C bond. mdpi.com Variable temperature NMR studies can also be employed to investigate dynamic processes, such as the rotation of the nitro groups. nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence. The exact mass of C₇H₅FN₂O₄ is 200.0233 Da. HRMS can distinguish this from other ions with the same nominal mass, confirming the molecular formula.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Degradation Product Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a sensitive technique used to study the fragmentation pathways of ions and to identify unknown compounds in a mixture, such as degradation products. nih.gov In the negative ion mode, dinitrotoluene isomers are known to produce a deprotonated molecule [M-H]⁻. researchgate.net Subsequent fragmentation (MS/MS) of this ion can lead to characteristic losses. For nitroaromatic compounds, common fragmentation pathways include the loss of NO, NO₂, and other small neutral molecules. researchgate.net The fragmentation pattern of this compound would be expected to show losses related to the nitro groups and potentially the methyl group, providing structural information about degradation products. For example, a study on isomeric dinitrotoluenes showed that the position of the nitro groups influences the fragmentation pathways, allowing for their differentiation. researchgate.net

Table 2: Expected Key Fragment Ions in the ESI-MS/MS Spectrum of [C₇H₅FN₂O₄ - H]⁻

| m/z | Proposed Fragment |

| 181 | [M-H-H₂O]⁻ |

| 170 | [M-H-NO]⁻ |

| 154 | [M-H-NO₂]⁻ |

| 124 | [M-H-NO₂-NO]⁻ |

Note: This table presents plausible fragment ions based on the general fragmentation behavior of nitroaromatic compounds. The actual observed fragments and their relative intensities would need to be determined experimentally.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information about the functional groups and the electronic structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the nitro groups. Asymmetric and symmetric stretching vibrations of the N-O bonds are expected to appear around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C-F stretching vibration would likely be observed in the region of 1100-1250 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the nitro groups, which are strong chromophores, would result in significant absorption in the UV region, typically between 200 and 400 nm. The exact position and intensity of the absorption maxima are sensitive to the substitution pattern on the benzene ring.

Infrared Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the nitro groups, the carbon-fluorine bond, and the aromatic ring with a methyl substituent.

The most prominent features in the IR spectrum of dinitrobenzene derivatives are the stretching vibrations of the nitro (NO₂) groups. These typically manifest as two distinct, strong absorption bands: one for the asymmetric stretching vibration and another for the symmetric stretching vibration. In related compounds like 1,5-Difluoro-2,4-dinitrobenzene (B51812), the asymmetric NO₂ stretching vibration appears around 1600 cm⁻¹, while the symmetric stretch is observed in the range of 1400-1480 cm⁻¹. sigmaaldrich.com For this compound, similar strong absorptions are anticipated in these regions, confirming the presence of the two nitro groups.

The carbon-fluorine (C-F) stretching vibration in aromatic compounds typically gives rise to a strong absorption band in the fingerprint region of the IR spectrum. The exact position of this band can be influenced by the other substituents on the aromatic ring. For fluorinated nitroaromatic compounds, the C-F stretch is generally expected in the 1100-1250 cm⁻¹ range. The presence of a band in this region would be a key indicator of the fluorine substituent in this compound.

Furthermore, the IR spectrum will contain bands associated with the aromatic ring and the methyl group. C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹, while the C-H stretching of the methyl group is found just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, often appearing as a series of sharp bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | >3000 | Medium to Weak |

| Methyl C-H | Stretching | <3000 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | ~1600 | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium to Strong |

| Nitro (NO₂) | Symmetric Stretching | 1400-1480 | Strong |

| Carbon-Fluorine (C-F) | Stretching | 1100-1250 | Strong |

Ultraviolet-Visible Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions.

The benzene ring itself exhibits strong absorption in the UV region. The presence of substituents like nitro groups, which are strong chromophores, significantly influences the UV-Vis spectrum. The nitro groups, with their double bonds and lone pairs of electrons on the oxygen atoms, extend the conjugation of the π-system of the benzene ring. This extension of conjugation typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths.

In dinitrobenzene compounds, multiple absorption bands are often observed. For instance, studies on related dinitro-aromatic compounds show absorption maxima that can be influenced by the solvent environment. researchgate.net The electronic transitions in this compound are expected to be similar to those of other fluorinated dinitrobenzenes. The π → π* transitions, which are typically of high intensity, are expected to be the dominant feature in the UV region. The n → π* transitions, arising from the excitation of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital, are also possible and would appear as weaker bands at longer wavelengths.

The specific absorption maxima (λmax) for this compound would need to be determined experimentally, but based on analogous compounds, significant absorption in the UV region is anticipated.

| Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|

| π → π | 200 - 300 | High |

| n → π | >300 | Low |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the compound's structure and properties.

In the crystal structure of this compound, the benzene ring is expected to be essentially planar. However, due to steric hindrance between the substituents, particularly the nitro groups and the adjacent methyl group, the nitro groups are likely to be twisted out of the plane of the benzene ring. nih.gov This twisting affects the degree of electronic conjugation and can influence the compound's reactivity and physical properties.

The analysis would reveal the precise bond lengths of the C-F, C-N, N-O, and C-C bonds, as well as the bond angles within the molecule. For example, in related structures, the C-F bond length is consistent with that of an sp² hybridized carbon. chemsrc.com The crystal packing would also be elucidated, showing how the molecules are arranged in the unit cell and highlighting any significant intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking interactions, which can influence the material's stability and melting point. nih.gov

| Structural Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Molecular Geometry | Planar benzene ring with out-of-plane nitro groups | Indicates steric strain among substituents |

| C-F Bond Length | ~1.34 Å | Consistent with an aromatic C-F bond chemsrc.com |

| Nitro Group Orientation | Dihedral angles > 0° with respect to the benzene ring | Impacts electronic conjugation and reactivity |

| Intermolecular Interactions | Potential for C-H···O hydrogen bonds and π-π stacking | Influences crystal packing and physical properties nih.gov |

Environmental Fate and Biotransformation Pathways of Fluorinated Dinitrobenzene Compounds

Microbial Degradation and Bioremediation Strategies

The microbial breakdown of nitroaromatic compounds is a key area of research for environmental remediation. nih.govcapes.gov.brnih.govpsu.edugoogle.bscambridge.orgscispace.comcrccare.com Various microorganisms have demonstrated the ability to utilize these compounds as sources of carbon, nitrogen, and energy, offering potential for bioremediation strategies. nih.govcapes.gov.brnih.govpsu.edugoogle.bscambridge.orgscispace.comcrccare.com

Identification and Characterization of Biodegrading Microorganisms and Consortia

Extensive research has identified numerous bacterial strains and consortia capable of degrading dinitrotoluenes (DNTs). These microorganisms are often isolated from contaminated soils and industrial wastewater. While specific microorganisms that degrade 5-Fluoro-2-methyl-1,3-dinitrobenzene have not been documented, it is highly probable that similar microbial genera would be involved in its breakdown.

Several studies have highlighted the effectiveness of microbial consortia in the degradation of complex compounds, as different species can work synergistically to break down the parent molecule and its intermediates. uq.edu.au For instance, a consortium of Arthrobacter sp., Serratia sp., and Stenotrophomonas sp. has been shown to enhance the degradation of nitrobenzene (B124822). nih.gov Similarly, consortia involving Variovorax paradoxus and Pseudomonas species have been found to be essential for the complete degradation of 2,4-DNT. mdpi.com

The following table summarizes some of the key microorganisms and consortia identified for the degradation of the analogous compound, 2,4-dinitrotoluene (B133949).

| Microorganism/Consortium | Key Findings |

| Pseudomonas sp. | Capable of utilizing 2,4-DNT as a sole source of carbon and energy under aerobic conditions, initiating degradation via a dioxygenase attack. researchgate.netresearchgate.net |

| Burkholderia sp. | Strains like Burkholderia cepacia can mineralize both 2,4-DNT and 2,6-DNT, although through different initial pathways. nih.govgoogle.bsmdpi.com |

| Phanerochaete chrysosporium | A white-rot fungus that can mineralize 2,4-DNT under ligninolytic conditions, involving both reduction and oxidation steps. nih.gov |

| Microbial Consortia | Often show enhanced degradation capabilities compared to single strains, with different species metabolizing various intermediates. uq.edu.aumdpi.commostwiedzy.pl |

This table presents data for 2,4-dinitrotoluene as an analogue for this compound.

Elucidation of Aerobic and Anaerobic Biodegradation Mechanisms

The biodegradation of DNTs can proceed through both aerobic and anaerobic pathways, which differ significantly in their initial steps and the enzymes involved. nih.govpsu.edumdpi.comhep.com.cn

Aerobic Degradation:

Under aerobic conditions, the primary mechanism for the degradation of 2,4-DNT is initiated by a dioxygenase enzyme. nih.govgoogle.bsresearchgate.netresearchgate.net This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a catechol derivative (4-methyl-5-nitrocatechol) and the release of a nitrite (B80452) group. researchgate.netresearchgate.net This initial oxidative attack is a crucial step that destabilizes the aromatic ring, making it susceptible to subsequent enzymatic reactions and eventual ring cleavage. researchgate.netresearchgate.net The resulting intermediates are then funneled into central metabolic pathways. researchgate.netresearchgate.net

For This compound , a similar aerobic pathway could be hypothesized, where a dioxygenase would attack the aromatic ring. However, the position of the fluorine atom could influence the site of oxidation and the subsequent stability of the intermediates.

Anaerobic Degradation:

In the absence of oxygen, the initial step in the degradation of nitroaromatic compounds is the reduction of the nitro groups. nih.govpsu.edumdpi.comhep.com.cn This reduction is a stepwise process, converting the nitro group (-NO2) to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH2) group. nih.govpsu.edu These reactions are typically catalyzed by nitroreductase enzymes. nih.govpsu.edu The resulting aromatic amines are generally more amenable to further degradation than their nitroaromatic precursors. Complete mineralization under anaerobic conditions often requires a consortium of microorganisms. psu.edumdpi.com

In the case of This compound , an anaerobic pathway would likely commence with the reduction of one or both nitro groups. The presence of the fluorine atom may affect the redox potential of the molecule, potentially influencing the rate of reduction. A study on p-fluoronitrobenzene indicated that under certain biological conditions, defluorination could be the initial step before nitro group reduction. uq.edu.au

Enzymatic Pathways and Role of Nitroreductases

Enzymes are the biological catalysts that drive the degradation of complex organic molecules. In the context of fluorinated dinitrobenzene compounds, nitroreductases and dioxygenases are of paramount importance.

Nitroreductases: These enzymes are crucial for the anaerobic degradation of nitroaromatics and can also play a role in aerobic pathways. nih.govpsu.eduresearchwithrutgers.comresearchgate.net They catalyze the reduction of nitro groups, a critical detoxification step that often initiates the biodegradation cascade. nih.govpsu.eduresearchwithrutgers.com Nitroreductases have been found in a wide range of bacteria and are often non-specific, capable of acting on various nitroaromatic compounds. mdpi.comnih.govmdpi.comresearchgate.net Research on 1-fluoro-2-nitrobenzene (B31998) has shown that nitroreductase activity is widespread among microorganisms and leads to the formation of the corresponding fluoroaniline. mdpi.com

Dioxygenases: These enzymes are key to the aerobic degradation of many aromatic compounds, including DNTs. nih.govgoogle.bsresearchgate.netresearchgate.net By incorporating molecular oxygen, they disrupt the stable aromatic ring, making it susceptible to cleavage. researchgate.netresearchgate.net The substrate specificity of these enzymes is a critical factor in determining whether a particular compound can be degraded.

The degradation of This compound would likely involve both types of enzymes depending on the environmental conditions. The efficiency of these enzymes would be influenced by the fluorine substituent. While nitroreductases have been shown to act on fluorinated nitroaromatics, the rate and extent of the reaction may differ from their non-fluorinated counterparts. mdpi.com Similarly, the presence of fluorine could affect the binding and catalytic activity of dioxygenases.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to oxidize and degrade organic pollutants. mostwiedzy.plbohrium.comnih.gov AOPs are particularly effective for the treatment of recalcitrant compounds that are resistant to conventional biological methods. mostwiedzy.plbohrium.comnih.gov

Mechanistic Investigations of Fenton and Modified Fenton Reactions

The Fenton reaction involves the generation of hydroxyl radicals from hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺). This process has been shown to be effective in degrading a wide range of organic pollutants, including DNTs. hep.com.cnnih.govmdpi.comtci-thaijo.org The reaction proceeds through a series of steps where Fe²⁺ is oxidized to Fe³⁺, and H₂O₂ is cleaved to form a hydroxyl radical and a hydroxide (B78521) ion. The generated hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the aromatic ring of DNT, leading to its fragmentation and eventual mineralization. hep.com.cnnih.govmdpi.comtci-thaijo.org

Studies on the Fenton oxidation of 2,4-DNT have proposed a degradation pathway that involves the oxidation of the methyl group to a carboxylic acid, followed by decarboxylation and hydroxylation of the aromatic ring. hep.com.cn The efficiency of the Fenton process can be influenced by factors such as pH, the concentration of iron and hydrogen peroxide, and the presence of other organic matter. hep.com.cnnih.govmdpi.comtci-thaijo.org

Photocatalytic Degradation Studies of Nitroaromatic Pollutants

Photocatalysis is another AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), and a light source (e.g., UV light) to generate reactive oxygen species. mdpi.comnih.gov When the photocatalyst absorbs light energy, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce hydroxyl radicals, superoxide (B77818) radicals, and other reactive species that can degrade organic pollutants. mdpi.comnih.gov

Photocatalytic degradation has been successfully applied to various nitroaromatic compounds, including DNTs. nih.gov Studies have shown that TiO₂-based photocatalysis can effectively degrade 2,4-DNT in aqueous solutions, with the degradation mechanism involving the attack of hydroxyl radicals on the aromatic ring and its substituents. nih.gov The efficiency of photocatalysis can be enhanced by modifying the catalyst, for example, by doping with metals or coupling with other materials. nih.gov

The photocatalytic degradation of This compound is also a plausible remediation strategy. The process would be initiated by the generation of hydroxyl radicals at the surface of the photocatalyst. These radicals would then attack the molecule, leading to its degradation. Research on the photocatalytic degradation of 4-chloronitrobenzene has shown that the process can lead to the displacement of both the nitro group and the halogen atom. nih.gov A similar mechanism could be expected for the fluorinated analogue, potentially leading to defluorination as part of the degradation pathway.

Environmental Persistence and Recalcitrance of Dinitrobenzene Derivatives

Dinitrobenzene derivatives, a class of synthetic organic compounds, exhibit significant environmental persistence due to their chemical stability. The presence of nitro groups, which are strong electron-withdrawing moieties, renders the aromatic ring less susceptible to electrophilic attack, a common first step in the aerobic degradation of many aromatic compounds. This inherent stability contributes to their recalcitrance in various environmental compartments, including soil and water.

Research has shown that dinitro-compounds, such as dinitrophenols, are widely used as pesticides and have been found to persist in contaminated soils and groundwater. researchgate.net The environmental fate of these compounds is complex and influenced by a variety of abiotic and biotic factors. For instance, dinitrotoluenes (DNTs) are reported to be degraded through oxidation, photolysis, and biotransformation in water and soil. cdc.gov Despite these degradation pathways, their persistence can still be a concern. The half-life of DNTs in sunlit natural waters can range from 3 to 10 hours, but this increases significantly to 43 hours in distilled water, highlighting the role of environmental constituents in the degradation process. cdc.gov In the atmosphere, the estimated half-life for DNT isomers is approximately 50 days due to slow degradation by photochemically produced hydroxyl radicals. cdc.gov

The structural characteristics of dinitrobenzene derivatives play a crucial role in their environmental persistence. For example, the number and position of nitro groups, as well as the presence of other substituents like halogens or methyl groups, influence their susceptibility to degradation. Chlorinated nitrobenzenes demonstrate how structural variations affect recalcitrance. For instance, the presence of more nitro groups can decrease persistence in some cases by making the compound more susceptible to reductive degradation pathways. Conversely, additional chlorine atoms can enhance halogenated toxicity.

Studies on 1,3-Dinitrobenzene (B52904) and 1,3,5-Trinitrobenzene have indicated that these compounds are moderately toxic to aquatic life and exhibit slow degradation by microorganisms. dtic.mil The low bioconcentration factors suggest they are not likely to accumulate significantly in organisms. dtic.mil However, their persistence means they can remain in the environment for extended periods, posing potential long-term risks. The degradation of 2,4-DNT has been proposed to proceed through the formation of 1,3-dinitrobenzene, followed by hydroxynitrobenzene derivatives, carboxylic acids, and eventual mineralization to CO2, H2O, and HNO3. cdc.gov

The following table summarizes research findings on the environmental persistence of various dinitrobenzene derivatives, providing insight into their comparative recalcitrance.

| Compound | Environmental Matrix | Degradation Pathway | Half-Life/Persistence Finding |

| Dinitrotoluenes (DNTs) | Sunlit Natural Waters | Photolysis | 3–10 hours cdc.gov |

| Dinitrotoluenes (DNTs) | Distilled Water | Photolysis | 43 hours cdc.gov |

| Dinitrotoluene Isomers | Air | Reaction with hydroxyl radicals | ~50 days cdc.gov |

| 1,3-Dinitrobenzene | Aquatic Environment | Microbial Degradation | Slow degradation dtic.mil |

| 1,3,5-Trinitrobenzene | Aquatic Environment | Microbial Degradation | Slow degradation dtic.mil |

| Dinitrophenols | Soil and Groundwater | - | Persistent researchgate.net |

Mechanistic Toxicology of Nitroaromatic Compounds: Implications for Fluorinated Dinitrobenzenes

Molecular Mechanisms of Biological Interaction and Toxicity

The toxicity of nitroaromatic compounds, including 5-Fluoro-2-methyl-1,3-dinitrobenzene, is intrinsically linked to their metabolic activation, which leads to the generation of reactive species and subsequent interaction with cellular components.

A critical step in the toxicology of nitroaromatic compounds is their bioreduction. Cellular reductases can reduce the nitro groups of these compounds, leading to the formation of nitroso and N-hydroxylamino derivatives. This process can initiate a futile redox cycle, particularly in the presence of oxygen.

The NADH and NADPH-dependent microsomal reduction of nitro-containing compounds can lead to the production of a nitroxide radical. nih.gov In an oxygen-rich environment, this radical can undergo redox cycling to generate superoxide (B77818) radicals. nih.gov These superoxide radicals can then be converted to other reactive oxygen species (ROS), such as hydrogen peroxide and, ultimately, the highly reactive hydroxyl radical through Fenton-type reactions. nih.gov The generation of ROS is a key mechanism of toxicity, leading to oxidative stress, which can damage cellular structures and macromolecules. The primary effect of 1,3-dinitrobenzene (B52904) (1,3-DNB) absorption into the blood is the formation of methemoglobin, indicating oxidative damage to red blood cells. cdc.gov Cyanosis is often the first sign of acute toxicity from 1,3-DNB exposure. cdc.gov

The cellular oxygen concentration can significantly influence the generation of ROS. For instance, studies on muscle cells have shown that cells grown in a higher oxygen environment (20% O₂) exhibit a significant increase in ROS generation compared to those grown at a more physiological oxygen concentration (6% O₂). nih.gov This suggests that the toxic effects of nitroaromatic compounds mediated by ROS may vary depending on the oxygenation status of the target tissue.

The electrophilic nature of fluorinated dinitrobenzenes and their metabolic intermediates facilitates their interaction with cellular nucleophiles, including proteins and lipids. 1-Fluoro-2,4-dinitrobenzene (B121222) (FDNB), a structurally related compound, is known to react with the epsilon-amino groups of lysine (B10760008) residues in proteins. ias.ac.in It also interacts with the amino groups on phosphatidyl ethanolamine (B43304) and phosphatidyl serine, which are components of cell membranes. ias.ac.in

These interactions can have significant biological consequences. The dinitrophenylation of proteins and lipids can alter their structure and function. For example, the reaction of FDNB with normal human leukocytes leads to conformational changes in the cell membrane, exposing new antigenic sites. ias.ac.in At higher concentrations, FDNB can penetrate the cell and cause dinitrophenylation of mitochondrial, nuclear, and cytoplasmic constituents. ias.ac.in This covalent binding to essential macromolecules can disrupt cellular processes and contribute to cytotoxicity. The ability of dinitrofluorobenzene to react with the amine groups of amino acids is also utilized in protein sequencing. nih.gov

Table 1: Cellular Targets of 1-Fluoro-2,4-dinitrobenzene (FDNB)

| Cellular Component | Specific Molecular Target | Reference |

| Cell Membrane | Epsilon-amino group of Lysine | ias.ac.in |

| Amino group of Phosphatidyl ethanolamine | ias.ac.in | |

| Amino group of Phosphatidyl serine | ias.ac.in | |

| Intracellular | Mitochondrial components | ias.ac.in |

| Nuclear components | ias.ac.in | |

| Cytoplasmic constituents | ias.ac.in |

Quantitative Structure-Toxicity Relationship (QSTR) Studies

QSTR studies are valuable tools for predicting the toxicity of chemicals based on their molecular structure. These models help in understanding the structural features that drive toxicity and in designing safer chemicals.

The mutagenicity of nitroaromatic compounds is strongly linked to their chemical structure. QSAR studies have been extensively used to correlate molecular features with mutagenic potential in the Ames test. nih.govacs.org For a large set of aromatic and heteroaromatic nitro compounds, the primary determinants of mutagenicity in Salmonella typhimurium TA98 are hydrophobicity (modeled by the octanol/water partition coefficient) and the energy of the lowest unoccupied molecular orbital (LUMO). nih.govacs.org A lower LUMO energy generally implies a greater ease of reduction of the nitro group, which is the initial step in the metabolic activation to mutagenic species.

Table 2: Effect of Substituents on the Mutagenicity of Dinitrobenzene

| Substituent Group | Effect on Mutagenicity | Reference |

| -F (Fluoro) | Enhanced | nih.gov |

| -SCN (Thiocyanate) | Enhanced | nih.gov |

| -NH₂ (Amino) | Enhanced | nih.gov |

| -Cl (Chloro) | Enhanced | nih.gov |

| -CH₂Cl (Chloromethyl) | Enhanced | nih.gov |

| -NO₂ (Nitro) | Enhanced | nih.gov |

| -NH-NH₂ (Hydrazino) | Enhanced | nih.gov |

| -COCl (Acyl chloride) | Enhanced | nih.gov |

| -COOH (Carboxylic acid) | Suppressed | nih.gov |

| -CH₃ (Methyl) | Suppressed | nih.gov |

Applications in Advanced Materials Science and As Chemical Intermediates

Precursors in High-Energy Materials Research and Development

The introduction of fluorine atoms into energetic molecules is a recognized strategy for enhancing their performance. Fluorinated compounds have been extensively investigated for their potential to improve the detonation properties and stability of high-energy materials (HEMs). researchgate.netenergetic-materials.org.cn The replacement of hydrogen with fluorine can lower sensitivity and increase the density of traditional explosives, leading to upgraded energetic properties. researchgate.net

Research into fluorinated nitrotoluenes has demonstrated significant improvements in detonation performance. researchgate.net The presence of fluorine boosts the oxygen balance of the energetic material, which is a critical factor in its explosive power. researchgate.net Moreover, fluorination often leads to a lower melting point and a wider interval between the melting point and the thermal decomposition temperature, which is advantageous for developing melt-castable explosives. researchgate.net

5-Fluoro-2-methyl-1,3-dinitrobenzene serves as a foundational structure for the synthesis of more complex energetic compounds. The dinitro-functionalization is a key feature, and its strategic placement on the toluene (B28343) backbone, modified by a fluorine atom, makes it a target for further derivatization. The general approach involves using functionalized planar aromatic rings, which are often straightforward and economical to synthesize, as precursors for more advanced energetic materials. rsc.org The development of new explosives with high energy, lower sensitivities, and good thermal stability is a primary objective in the field, and fluorinated precursors like this compound are instrumental in this pursuit. nih.gov

Table 1: Comparison of Properties between a Standard Explosive and a Fluorinated Analog

| Property | TNT (Trinitrotoluene) | DFTNT (3,5-difluoro-2,4,6-trinitrotoluene) |

|---|---|---|

| Density (ρ) | 1.65 g·cm⁻³ | 1.82 g·cm⁻³ |

| Melting Point (Tₘ) | 80.9 °C | 101.8 °C |

| Decomposition Temp (TᏧ) | 295 °C | 324.7 °C |

| Detonation Velocity (D) | 6900 m·s⁻¹ | 7435 m·s⁻¹ |

| Detonation Pressure (p) | 19.0 GPa | 27.2 GPa |

This table illustrates the general enhancements observed when fluorine is introduced into a nitrotoluene-based energetic material, based on findings for 3,5-difluoro-2,4,6-trinitrotoluene (DFTNT). researchgate.net

Intermediates for Specialty Chemical Synthesis

The reactivity of this compound makes it a versatile intermediate for synthesizing a range of specialty chemicals. The presence of multiple reactive sites—the fluorine atom and the two nitro groups—allows for a variety of chemical transformations.

The fluorine atom on the benzene (B151609) ring is susceptible to nucleophilic aromatic substitution. This reaction allows the fluorine to be replaced by various nucleophiles, such as amines or thiols, providing a pathway to a wide array of substituted dinitrotoluene derivatives. This type of reaction is a cornerstone of synthetic chemistry for creating more complex molecules from fluorinated aromatic precursors. researchgate.net For example, 1-fluoro-2,4-dinitrobenzene (B121222), a related compound, is well-known for its utility in reacting with the amine groups of amino acids. nih.gov

The nitro groups can be readily reduced to amino groups. The reduction of dinitro compounds to diamines is a common and powerful transformation in organic synthesis. These resulting aromatic diamines are themselves crucial building blocks for various materials, including polymers and dyes. The selective reduction of one nitro group over the other can also be a pathway to creating asymmetrically substituted molecules. The synthesis of compounds like 6-nitro-4-(trifluoromethyl)-1H-indoles has been achieved from related dinitrotoluene precursors, demonstrating the utility of these intermediates in creating complex heterocyclic systems. researchgate.net

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reactive Site(s) | Potential Reagents | Resulting Product Class |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | C-F bond | Amines, Alkoxides, Thiols | Substituted 2-methyl-1,3-dinitrobenzenes |

| Nitro Group Reduction | -NO₂ groups | H₂/Catalyst, Metal Hydrides | Fluoro-methyl-benzenediamines |

| Methyl Group Oxidation | -CH₃ group | Strong Oxidizing Agents | 5-Fluoro-1,3-dinitrobenzoic acid |

This table outlines the primary reactive pathways available for this compound as a chemical intermediate.

Building Blocks for Functional Organic Materials and Molecular Systems

Beyond its role as a simple intermediate, this compound serves as a "building block" for constructing larger, functional organic materials and molecular systems. sigmaaldrich.comrsc.org The unique electronic properties conferred by the electron-withdrawing nitro groups and the highly electronegative fluorine atom can be harnessed to design materials with specific optical, electronic, or recognition properties.

The synthesis of fluorinated 1,3-dioxin-4-ones, which are versatile building blocks for various fluorinated compounds, highlights how fluorinated precursors can be used to generate complex heterocyclic systems. rsc.org Similarly, the synthesis of materials like 5-Fluoro-2-methyl-3-phenyl-sulfonyl-1-benzofuran demonstrates the incorporation of a fluorinated methyl-benzene unit into a larger, functional molecular structure. nih.gov In the crystal structure of this benzofuran (B130515) derivative, the molecules are linked by aromatic π-π interactions, a feature that is crucial for the organization and properties of many functional materials. nih.gov

The dinitro-substituted aromatic core of this compound can also be used to create materials with interesting intermolecular interactions. For instance, in related dinitroaniline structures, the planar aromatic rings can lead to face-to-face packing, giving rise to π-π interactions that help stabilize the crystal lattice. rsc.org By strategically modifying this building block, chemists can design and synthesize novel materials with tailored solid-state structures and properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-fluoro-2-methyl-1,3-dinitrobenzene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A typical approach involves sequential nitration and fluorination of substituted benzene precursors. For example, starting with 2,4-dichloro-1,5-dinitrobenzene, fluorination can be achieved via nucleophilic aromatic substitution using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–120°C . Optimizing stoichiometry (e.g., excess fluorinating agent) and reaction time (12–24 hours) improves yields. Purity is enhanced by recrystallization from ether or ethanol, with monitoring via TLC or HPLC .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- Melting Point Analysis : Compare observed mp (e.g., 72–74°C for related fluorinated aromatics) with literature values .

- Spectroscopy :

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., para-fluorine splitting in aromatic protons) and nitro/methyl group signals .

- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 215.03) and fragmentation patterns .

Advanced Research Questions

Q. How can regioselective nitration be achieved to synthesize this compound without unwanted positional isomers?

- Methodological Answer : Regioselectivity is influenced by directing groups and steric effects. For example, methyl groups at the 2-position direct nitration to the 3- and 5-positions. Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Computational modeling (e.g., DFT) can predict reactivity trends by analyzing electron density maps of intermediates . Validate outcomes via HPLC-MS to detect isomers .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

- Methodological Answer : The electron-withdrawing nitro and fluorine groups deactivate the aromatic ring, reducing susceptibility to hydrolysis. Under basic conditions, nucleophilic attack may occur at the methyl group (if activated). Conduct kinetic studies using pH-varied buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy. Compare activation energies (Arrhenius plots) to identify dominant degradation pathways .

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved when analyzing fluorinated nitroaromatics?

- Methodological Answer : Fluorine’s strong spin-spin coupling (³J, ⁴J) can complicate NMR interpretation. Use ¹⁹F NMR to directly assign fluorine environments and decoupling experiments to isolate splitting effects. For ambiguous signals, cross-validate with X-ray crystallography (e.g., CCDC data for related compounds ). Computational tools like ACD/Labs or Gaussian can simulate spectra for comparison .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported melting points or reactivity for this compound derivatives?

- Methodological Answer :

Replicate Synthesis : Ensure consistent purification (e.g., column chromatography vs. recrystallization ).

Phase Purity Analysis : Use DSC to detect polymorphic variations affecting mp .

Contextualize Literature : Compare studies using identical substituents (e.g., 3,5-difluoro-2-hydroxybenzoic acid mp variations in vs. ).

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。